molecular formula C18H14ClN7OS B14096814 6-benzyl-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol

6-benzyl-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol

Cat. No.: B14096814
M. Wt: 411.9 g/mol
InChI Key: WCRHEIFGTNFEBE-UHFFFAOYSA-N
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Description

6-benzyl-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.

    Attachment of the Tetrazole Ring: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be introduced by reacting the intermediate compound with thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-benzyl-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-benzyl-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    6-benzyl-3-(4-chlorophenyl)-5-methyl-7H-furo(3,2-g)chromen-7-one: A compound with a similar benzyl and chlorophenyl group but different core structure.

    6-benzyl-3-(1,1’-biphenyl)-4-yl-5-methyl-7H-furo(3,2-g)chromen-7-one: Another compound with a benzyl group and a biphenyl moiety.

Uniqueness

6-benzyl-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the tetrazole ring, in particular, may contribute to its biological activity and reactivity in various chemical reactions.

Properties

Molecular Formula

C18H14ClN7OS

Molecular Weight

411.9 g/mol

IUPAC Name

6-benzyl-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H14ClN7OS/c19-13-6-8-14(9-7-13)26-16(22-24-25-26)11-28-18-20-17(27)15(21-23-18)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23,27)

InChI Key

WCRHEIFGTNFEBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC3=NN=NN3C4=CC=C(C=C4)Cl

Origin of Product

United States

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